3-(2-Aminopropyl)-1,3-thiazolidine-2,4-dione
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Overview
Description
3-(2-Aminopropyl)-1,3-thiazolidine-2,4-dione is an organic compound that belongs to the thiazolidine family This compound is characterized by a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Aminopropyl)-1,3-thiazolidine-2,4-dione typically involves the reaction of thiazolidine-2,4-dione with 2-aminopropyl derivatives under controlled conditions. One common method involves the use of meta-methoxy bromobenzene, propylene oxide, methane sulfonic acid, ammonia methanol, and hydrobromic acid as raw materials. The reaction proceeds through a four-step process, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound can be achieved through similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(2-Aminopropyl)-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol and amine derivatives.
Substitution: Various substituted thiazolidine derivatives.
Scientific Research Applications
3-(2-Aminopropyl)-1,3-thiazolidine-2,4-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of metabolic disorders.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-(2-Aminopropyl)-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
5-Amino-3-(2-aminopropyl)-1,2,4-thiadiazoles: These compounds share a similar structure but have a different ring system.
1-(2-Aminopropyl)-1H-indazole: This compound has a similar side chain but a different core structure.
Uniqueness
3-(2-Aminopropyl)-1,3-thiazolidine-2,4-dione is unique due to its specific thiazolidine ring structure combined with the 2-aminopropyl group. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C6H10N2O2S |
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Molecular Weight |
174.22 g/mol |
IUPAC Name |
3-(2-aminopropyl)-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C6H10N2O2S/c1-4(7)2-8-5(9)3-11-6(8)10/h4H,2-3,7H2,1H3 |
InChI Key |
SQRVYRMNEYUQKY-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN1C(=O)CSC1=O)N |
Origin of Product |
United States |
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